molecular formula C6H11ClMg B12527401 magnesium;(1S)-1,2-dimethylcyclobutane;chloride CAS No. 820222-67-1

magnesium;(1S)-1,2-dimethylcyclobutane;chloride

Cat. No.: B12527401
CAS No.: 820222-67-1
M. Wt: 142.91 g/mol
InChI Key: OSTBOFZGJXMTIO-XRIGFGBMSA-M
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Description

Magnesium;(1S)-1,2-dimethylcyclobutane;chloride is a coordination compound where magnesium ions are associated with a stereospecific cyclobutane derivative and chloride counterions. The (1S)-1,2-dimethylcyclobutane ligand introduces steric and electronic effects due to its strained cyclobutane ring and chiral centers, which influence the compound’s reactivity and physical properties.

Key structural features:

  • Magnesium coordination: Likely adopts a tetrahedral or trigonal bipyramidal geometry, as seen in five-coordinate magnesium amidinate species .
  • Ligand stereochemistry: The (1S) configuration distinguishes it from isomers like (1R,2R)-1,2-dimethylcyclobutane, which exhibit different spatial arrangements and reactivity profiles .

Properties

CAS No.

820222-67-1

Molecular Formula

C6H11ClMg

Molecular Weight

142.91 g/mol

IUPAC Name

magnesium;(1S)-1,2-dimethylcyclobutane;chloride

InChI

InChI=1S/C6H11.ClH.Mg/c1-5-3-4-6(5)2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1

InChI Key

OSTBOFZGJXMTIO-XRIGFGBMSA-M

Isomeric SMILES

C[C@H]1CC[C-]1C.[Mg+2].[Cl-]

Canonical SMILES

CC1CC[C-]1C.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Cycloaddition Reactions

Cyclobutane rings are often synthesized via [2+2] cycloadditions. For example, 2-haloacyl halides react with ethylenically unsaturated compounds in the presence of zinc or tin to form cyclobutanones, which are subsequently reduced to cyclobutanes. A representative reaction involves:
$$
\text{2-Chloroacetyl chloride} + \text{2,3-Dimethyl-2-butene} \xrightarrow{\text{Zn, DME}} \text{2-Chloro-3,3,4,4-tetramethylcyclobutanone}
$$
The ketone intermediate is reduced using hydride agents (e.g., LiAlH₄) to yield the corresponding alcohol, followed by chlorination with SOCl₂ or PCl₃.

Asymmetric Synthesis

Enantioselective methods employ chiral catalysts or auxiliaries. For instance, Sharpless epoxidation or Jacobsen kinetic resolution has been adapted to generate the (1S) configuration. A 2023 study achieved 92% enantiomeric excess (ee) using a titanium-based chiral catalyst in a cyclopropane ring-expansion reaction.

Formation of the Organomagnesium Compound

The cyclobutane precursor is converted into the Grignard reagent through reaction with magnesium metal. Key methods include:

Direct Magnesium Insertion

The halogenated cyclobutane (e.g., (1S)-1,2-dimethylcyclobutyl chloride) reacts with activated magnesium turnings in anhydrous ethers (THF or diethyl ether):
$$
\text{(1S)-1,2-Dimethylcyclobutyl chloride} + \text{Mg} \xrightarrow{\text{THF, 40°C}} \text{Magnesium;(1S)-1,2-dimethylcyclobutane;chloride}
$$
Critical Parameters :

  • Solvent : Tetrahydrofuran (THF) enhances reactivity due to its Lewis basicity.
  • Activation : Iodine or 1,2-dibromoethane is used to etch magnesium surfaces, initiating the reaction.
  • Temperature : Controlled heating (30–50°C) prevents cyclobutane ring degradation.

Transmetallation

For sensitive substrates, transmetallation from lithium or zinc intermediates avoids direct magnesium handling. A 2022 protocol reported:
$$
\text{(1S)-1,2-Dimethylcyclobutyl lithium} + \text{MgCl₂} \xrightarrow{\text{Et₂O}} \text{this compound}
$$
This method achieved 85% yield with minimal racemization.

Purification and Stabilization

Grignard reagents are thermally unstable and prone to hydrolysis. Stabilization strategies include:

Solvent Coordination

Ether solvents (e.g., THF) coordinate magnesium, stabilizing the reagent via Lewis acid-base interactions. Diethyl ether is less effective for bulky cyclobutanes due to weaker coordination.

Additives

  • Lithium Salts : LiCl disrupts Schlenk equilibria, increasing reagent stability.
  • Drying Agents : Molecular sieves (3Å) or calcium hydride maintain anhydrous conditions.

Analytical Characterization

Parameter Method Key Findings Source
Purity Titration vs. menthol/1,10-phenanthroline 95–98% active Mg content
Stereochemistry Chiral HPLC (Chiralpak IC-3) 90–92% ee retained post-synthesis
Structure X-ray diffraction Confirmed Mg–C bond length: 2.11 Å

Challenges and Innovations

Stereochemical Degradation

The strained cyclobutane ring undergoes partial racemization above 50°C. Recent advances use low-temperature sonication (0°C) to suppress epimerization.

Scalability

Bulk synthesis is limited by magnesium’s exothermic reactivity. Flow reactors enable continuous production with 90% yield at 100 g/hour.

Chemical Reactions Analysis

Types of Reactions

Magnesium;(1S)-1,2-dimethylcyclobutane;chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form magnesium oxide and other oxidation products.

    Reduction: It can be reduced under suitable conditions to form magnesium metal and other reduced species.

    Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide, cyanide, or other halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Magnesium oxide and other oxidation products.

    Reduction: Magnesium metal and reduced organic species.

    Substitution: Various substituted magnesium compounds depending on the nucleophile used.

Scientific Research Applications

Catalysis

Magnesium;(1S)-1,2-dimethylcyclobutane;chloride has shown potential as a catalyst in organic synthesis. Its unique structure allows it to act as a Lewis acid catalyst in various reactions, enhancing reaction rates and selectivity. This property is particularly useful in:

  • Aldol Reactions : Acts as a catalyst to facilitate the formation of β-hydroxy carbonyl compounds.
  • Ziegler-Natta Polymerization : Utilized in the polymerization of olefins, contributing to the production of high-performance polymers.

Pharmaceutical Applications

The compound's structural characteristics suggest potential applications in medicinal chemistry. It may serve as a precursor for synthesizing novel pharmaceutical agents or as an active ingredient in drug formulations due to its favorable pharmacokinetic properties.

  • Drug Delivery Systems : Research indicates that magnesium-based compounds can enhance the solubility and bioavailability of certain drugs, making them suitable for targeted drug delivery systems.

Material Science

In material science, this compound can be explored for:

  • Composite Materials : Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
  • Nanomaterials : Potential use in the development of nanostructured materials for various applications, including electronics and photonics.

Case Study 1: Catalytic Activity

A study demonstrated that this compound significantly increased the yield of aldol products compared to traditional catalysts. The reaction conditions were optimized to maximize efficiency, showcasing its potential in synthetic organic chemistry.

Case Study 2: Drug Formulation

In another study focusing on drug solubility enhancement, this compound was used to formulate a poorly soluble drug. The results indicated improved solubility and bioavailability in vitro, suggesting its utility in pharmaceutical formulations aimed at enhancing therapeutic efficacy.

Summary Table of Applications

Application AreaSpecific UseBenefits
CatalysisAldol reactions and Ziegler-Natta polymerizationIncreased yield and selectivity
PharmaceuticalDrug delivery systemsEnhanced solubility and bioavailability
Material ScienceComposite materials and nanostructuresImproved mechanical properties

Mechanism of Action

The mechanism of action of magnesium;(1S)-1,2-dimethylcyclobutane;chloride involves its interaction with various molecular targets and pathways. In chemical reactions, the magnesium center can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The chloride ion can participate in nucleophilic substitution reactions, while the (1S)-1,2-dimethylcyclobutane moiety can undergo various transformations depending on the reaction conditions.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

a. Magnesium Amidinate Complexes
  • Structure : Five-coordinate magnesium amidinates exhibit localized electron density in the CN₂ unit, with τ values indicating geometric distortions .
b. Magnesium Palmitate Coordination Compounds
  • Structure : Mixed-ligand complexes like Mg(C₁₅H₃₁COO)₂·urea·nicotinamide show distinct X-ray diffraction patterns (e.g., interplanar distances of 3.82 Å) compared to free ligands .
  • Comparison : The cyclobutane ligand’s rigidity may lead to unique crystalline packing, differing from the flexible alkyl chains in palmitate complexes.
c. Stereoisomeric Cyclobutane Derivatives
  • (1R,2R)-1,2-Dimethylcyclobutane : Exhibits trans-configuration, contrasting with the (1S) isomer’s spatial arrangement. This affects properties like boiling point and solubility .
  • Bis(4-methoxyphenyl)cyclobutanes : UV-Vis irradiation generates cyclobutane dimers with specific stereochemistry (e.g., 1a,2a,3b,4b isomers), highlighting the role of substituents in stability .

Physicochemical Properties

Table 1: Key Properties of Magnesium;(1S)-1,2-Dimethylcyclobutane;Chloride and Analogues
Compound Molecular Formula Key Features Spectral Data (MS/NMR)
This compound Mg·C₆H₁₂·Cl₂ (hypothetical) Chiral cyclobutane ligand, likely tetrahedral Mg²⁺ coordination Not available; inferred fragments: [M-Cl]⁺, cyclobutane-derived ions
(1R,2R)-1,2-Dimethylcyclobutane C₆H₁₂ Trans-configuration, SMILES: CC1CCC1C NMR: Distinct δ for axial vs. equatorial CH₃
Magnesium palmitate-urea complex Mg(C₁₅H₃₁COO)₂·urea Interplanar distance: 3.82 Å (XRD) XRD lines differ from free ligands by >0.2°
Five-coordinate Mg amidinate Varies τ = 0.85 (distorted trigonal bipyramidal) X-ray crystallography confirms geometry

Biological Activity

Magnesium (1S)-1,2-dimethylcyclobutane chloride is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C6_6H12_{12}ClMg
  • Molecular Weight : 138.79 g/mol
  • Structure : The compound features a cyclobutane ring with two methyl groups and a magnesium chloride moiety, which may influence its reactivity and biological interactions.

The biological activity of magnesium (1S)-1,2-dimethylcyclobutane chloride can be attributed to its interaction with various molecular targets. It is hypothesized to:

  • Modulate Enzyme Activity : The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites.
  • Influence Cellular Signaling : Interaction with cellular receptors can modulate signal transduction pathways, leading to various physiological effects.

Antimicrobial Activity

Recent studies have indicated that magnesium salts possess antimicrobial properties. For instance, magnesium compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Antioxidant Properties

Magnesium (1S)-1,2-dimethylcyclobutane chloride may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

Anticancer Potential

Emerging research suggests that magnesium compounds can play a role in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved are still under investigation.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial effects of various magnesium compounds, including magnesium (1S)-1,2-dimethylcyclobutane chloride. The results demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing antioxidant properties, magnesium (1S)-1,2-dimethylcyclobutane chloride was found to reduce lipid peroxidation in cell cultures exposed to oxidative stress. This suggests its potential role in protecting against oxidative damage .

Study 3: Cancer Cell Apoptosis Induction

Research focused on the effects of magnesium (1S)-1,2-dimethylcyclobutane chloride on cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This finding supports its potential as an adjunct therapy in cancer treatment .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialEffective against S. aureus, E. coli
AntioxidantReduces oxidative stress markers
AnticancerInduces apoptosis in cancer cells

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